Dorzagliatin is a novel, small molecule classified as a dual-acting glucokinase activator (GKA). [] It is the first GKA to successfully complete phase III clinical trials and receive approval for type 2 diabetes treatment. [] Dorzagliatin's primary function in scientific research is to investigate its potential to restore glucose homeostasis in diabetes by targeting glucokinase. [] This makes it a valuable tool for exploring the role of glucokinase in glucose metabolism and diabetes pathogenesis.
Molecular Structure Analysis
While the provided papers don't explicitly depict Dorzagliatin's molecular structure, a study focused on its binding with glucokinase utilizes molecular dynamics simulations. [] This suggests that researchers have access to and utilize Dorzagliatin's structural information for computational studies.
Mechanism of Action
Dorzagliatin functions as an allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism. [, , ] It enhances GK activity in both the liver and pancreas in a glucose-dependent manner. [, ] By improving GK's "glucose sensor" function, Dorzagliatin promotes hepatic glucose uptake and glycogen synthesis, while also enhancing glucose-stimulated insulin secretion from pancreatic β-cells. [, , ] This dual action helps to restore glucose homeostasis in individuals with type 2 diabetes.
Applications
Investigating the role of glucokinase in glucose homeostasis and diabetes: Dorzagliatin's ability to modulate glucokinase activity makes it a valuable tool for understanding how this enzyme contributes to glucose regulation and how its dysfunction contributes to diabetes. []
Developing new therapeutic strategies for type 2 diabetes: Dorzagliatin's success in clinical trials has renewed interest in glucokinase as a therapeutic target for diabetes. [, ] Researchers are exploring the potential of Dorzagliatin, as well as other GKAs, to address the unmet needs in diabetes management, including improving glycemic control and preserving β-cell function. [, ]
Modeling diabetes in vitro: Dorzagliatin is being used in studies using induced pluripotent stem cell-derived islets to model diabetes and test therapeutic strategies. [] This approach can help researchers gain a better understanding of disease mechanisms and test new drug candidates in a human-relevant system.
Understanding the mechanisms of diabetes remission: Dorzagliatin has shown potential to induce diabetes remission in some patients. [, ] Research is ongoing to understand how Dorzagliatin may contribute to long-term benefits even after treatment discontinuation, potentially through its impact on β-cell function and insulin sensitivity. []
Developing artificial intelligence-powered diabetes management tools: Dorzagliatin's clinical data is being utilized to develop AI-based models for optimizing diabetes treatment plans and predicting treatment costs. [, ] This application showcases the potential for Dorzagliatin to contribute to personalized diabetes care.
Related Compounds
Metformin
Compound Description: Metformin is a widely prescribed biguanide medication used as a first-line treatment for type 2 diabetes mellitus (T2DM) [, , , ]. It primarily acts by reducing hepatic glucose production and improving insulin sensitivity.
Relevance: Several studies investigated the efficacy and safety of Dorzagliatin as an add-on therapy to Metformin in patients with T2DM [, , ]. This combination was explored to leverage the synergistic effects of both drugs' mechanisms of action.
Sitagliptin
Compound Description: Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that enhances incretin hormone activity, leading to increased insulin secretion and decreased glucagon secretion [].
Relevance: Research has indicated a synergistic effect when Dorzagliatin is co-administered with Sitagliptin in T2DM patients. This combination was found to enhance active GLP-1 levels and improve β-cell function compared to Dorzagliatin alone [].
Empagliflozin
Compound Description: Empagliflozin belongs to the sodium-glucose cotransporter-2 (SGLT-2) inhibitor class of drugs used in T2DM treatment. It works by inhibiting glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and lower blood sugar levels [].
Relevance: Studies have explored the combined effect of Dorzagliatin with Empagliflozin and Sitagliptin on β-cell function in T2DM patients. The triple therapy demonstrated enhanced C-peptide secretion compared to Dorzagliatin alone, suggesting potential synergistic effects on β-cell function [].
MK-0941
Compound Description: MK-0941 is a first-generation glucokinase activator (GKA) that was investigated for T2DM treatment but ultimately discontinued due to adverse effects like hypoglycemia [].
Relevance: MK-0941 is structurally related to Dorzagliatin but exhibits a different GK activation profile. Unlike Dorzagliatin's glucose-dependent activation, MK-0941 strongly activates GK even at low glucose levels, potentially explaining its higher hypoglycemia risk [, ].
AZD1656
Compound Description: AZD1656 is another GKA that progressed to Phase II clinical trials but failed to demonstrate sustained efficacy in T2DM patients [].
Relevance: Similar to MK-0941, AZD1656 is structurally related to Dorzagliatin and falls under the category of partial GKAs. The comparative analysis of these GKAs in terms of enzyme kinetics and clinical outcomes provided valuable insights into the structure-activity relationship and contributed to the successful development of Dorzagliatin [].
PF-04937319
Compound Description: PF-04937319 is a GKA that has been investigated in clinical trials for its potential to treat T2DM. It belongs to the class of partial GKAs [].
Relevance: Like other GKAs, PF-04937319 is structurally related to Dorzagliatin. Comparing their enzyme kinetics revealed distinct activation profiles, suggesting that Dorzagliatin might have a more favorable profile for restoring GK's glucose sensor function [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine zwitterion is a phosphatidylethanolamine 36:2 obtained by transfer of a proton from the amino to the phosphate group of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine. PE(18:1(9Z)/18:1(9Z)) is a metabolite found in or produced by Saccharomyces cerevisiae.
Cyclochlorotine, also known as chloropeptide, belongs to the class of organic compounds known as hybrid peptides. Hybrid peptides are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond. Cyclochlorotine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, cyclochlorotine is primarily located in the cytoplasm. Cyclochlorotine is a potentially toxic compound.
Cycloechinulin is a diketopiperazine fungal metabolite originally isolated from A. ochraceus. It reduces weight gain of corn earworms by 33% compared to controls when used at a dose of 100 ppm in the diet.
Cycloguanil is a triazine in which a 1,6-dihydro-1,3,5-triazine ring is substituted at N-1 by a 4-chlorophenyl group, at C-2 and -4 by amino groups and at C-6 by gem-dimethyl groups. A dihydrofolate reductase inhibitor, it is a metabolite of the antimalarial drug proguanil. It has a role as an EC 1.5.1.3 (dihydrofolate reductase) inhibitor, an antiinfective agent, an antiparasitic agent, an antimalarial, an antiprotozoal drug and an antifolate. Cycloguanil is the active metabolite of [proguanil].
Cyclofenil is an organic molecular entity. A gonadal stimulant and inducer of ovulation. It is used in the treatment of infertility and amenorrhea, but is thought to be less effective than CLOMIPHENE.